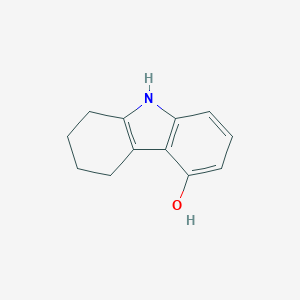

2,3,4,9-Tetrahydro-1H-carbazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h3,6-7,13-14H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJXROGBISFLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546094 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35618-96-3 | |

| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

For Immediate Release

This technical guide provides an in-depth analysis of the structural elucidation of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Through a comprehensive application of modern spectroscopic techniques, this document outlines the methodologies and presents the spectral data necessary to unequivocally confirm its molecular structure.

Executive Summary

The structural characterization of novel or synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. This guide details the multifaceted approach to confirming the structure of this compound (Molecular Formula: C₁₂H₁₃NO, Molecular Weight: 187.24 g/mol )[1]. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, a complete and unambiguous structural assignment is achieved. This document serves as a comprehensive resource, providing not only the interpreted spectral data but also the detailed experimental protocols required to reproduce these findings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from various spectroscopic analyses of this compound. These predictions are based on established principles of spectroscopy and computational chemistry tools.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 | br s | 1H | N-H (9) |

| ~7.0-7.2 | m | 2H | Ar-H (6, 8) |

| ~6.8 | d | 1H | Ar-H (7) |

| ~5.0 | s | 1H | OH (5) |

| ~2.7 | t | 2H | CH₂ (4) |

| ~2.5 | t | 2H | CH₂ (1) |

| ~1.9 | m | 4H | CH₂ (2, 3) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150.0 | C-5 |

| ~136.0 | C-9a |

| ~130.0 | C-5a |

| ~125.0 | C-8 |

| ~120.0 | C-6 |

| ~115.0 | C-4a |

| ~110.0 | C-7 |

| ~108.0 | C-8a |

| ~30.0 | C-4 |

| ~25.0 | C-1 |

| ~23.0 | C-2 |

| ~22.0 | C-3 |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 187 | 100 | [M]⁺ |

| 170 | 40 | [M - OH]⁺ |

| 158 | 60 | [M - C₂H₅]⁺ |

| 144 | 30 | [M - C₃H₇]⁺ |

| 130 | 50 | [M - C₄H₉]⁺ |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3300 | Medium | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | C-O Stretch (Phenolic) |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Electronic Transition |

| ~230, 285 | Ethanol | π → π* |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to a range of 0 to 200 ppm.

-

Use a 30-degree pulse angle with an acquisition time of 2 seconds and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the free induction decay (FID) using a Fourier transform with appropriate phasing and baseline correction. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a dilute solution of the compound in methanol directly into the ion source via a direct insertion probe.

-

Ionization: Employ Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500 using a quadrupole mass analyzer.

-

Data Acquisition: Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly related to the aromatic system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in ethanol (e.g., 10⁻⁵ M).

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only ethanol.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a wavelength range of 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Hypothetical Signaling Pathway Interaction

While the specific biological activity of this compound is not extensively documented, many carbazole derivatives are known to interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for carbazole-based compounds.

Conclusion

The comprehensive analysis of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, provides a robust framework for the structural elucidation of this compound. The detailed experimental protocols outlined herein offer a clear and reproducible methodology for obtaining this critical data. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the confident identification and further investigation of this and related carbazole derivatives.

References

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

CAS Number: 35618-96-3

This technical guide provides a comprehensive overview of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical properties, a plausible synthetic route, and potential biological activities, including relevant experimental protocols and signaling pathway visualizations.

Chemical and Physical Properties

Quantitative data for this compound has been compiled and is presented in the table below. These properties are computationally derived and provide a foundational understanding of the compound's physicochemical characteristics.[1]

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | PubChem |

| Molecular Formula | C12H13NO | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 187.099714038 Da | PubChem |

| Monoisotopic Mass | 187.099714038 Da | PubChem |

| Topological Polar Surface Area | 36 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 218 | PubChem |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one

This procedure is adapted from the synthesis of analogous tetrahydrocarbazolones.[2]

-

To a solution of 4-methoxyphenylhydrazine hydrochloride (10 g) in a mixture of ethanol (350 ml) and water (70 ml), add 1,3-cyclohexanedione (8 g).

-

Stir the resulting solution at room temperature for 3 hours.

-

Following the initial stirring, heat the mixture to reflux and maintain for 14 hours.

-

After reflux, allow the reaction mixture to cool to ambient temperature.

-

Pour the cooled mixture into a large volume of water (3 L) to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one.

Step 2: Reduction to 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-ol

This protocol is a general method for the reduction of a ketone to an alcohol.[3]

-

Suspend 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 mmol) in methanol.

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise to the cooled suspension.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude alcohol.

-

Purify the product by flash column chromatography.

Step 3: Demethylation to this compound

This is a standard procedure for the cleavage of aryl methyl ethers.

-

Dissolve 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-ol (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add boron tribromide (BBr3) (1.1 mmol) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water or methanol.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is limited, the broader class of carbazole and tetrahydrocarbazole derivatives has been reported to exhibit a range of biological activities, including anticancer properties.[4][5] Notably, some carbazole derivatives have been identified as inhibitors of Topoisomerase II, leading to the induction of apoptosis.[6] The presence of an oxygenated substituent on the carbazole ring has been suggested to enhance biological activity.[4]

Plausible Signaling Pathway: Topoisomerase II Inhibition-Mediated Apoptosis

Caption: Potential signaling pathway for apoptosis induction by this compound.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This protocol is a standard method to assess the inhibitory activity of a compound against Topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

Etoposide (positive control)

-

Agarose gel

-

Gel loading buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Include a positive control (etoposide) and a negative control (DMSO vehicle).

-

Add the Human Topoisomerase II enzyme to each reaction mixture, except for a no-enzyme control.

-

Incubate the reactions at 37 °C for 30-60 minutes.

-

Stop the reaction by adding a stop solution/gel loading buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Inhibition of Topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) can be determined by densitometric analysis of the DNA bands.

References

- 1. This compound | C12H13NO | CID 13662596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active compounds and natural alkaloids, exhibiting a wide range of pharmacological activities, including antibacterial, antitumor, and neuroprotective properties. This document outlines a representative synthetic protocol, physicochemical data of the involved reagents, and a visual representation of the synthetic pathway.

Physicochemical and Stoichiometric Data

The synthesis of this compound is most effectively achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with a ketone or aldehyde. In this specific synthesis, (4-hydroxyphenyl)hydrazine hydrochloride is reacted with cyclohexanone. The following table summarizes the key quantitative data for the reactants and the final product.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| (4-Hydroxyphenyl)hydrazine HCl | C₆H₉ClN₂O | 160.60 | 1.0 |

| Cyclohexanone | C₆H₁₀O | 98.14 | 1.0 - 1.2 |

| Glacial Acetic Acid (Catalyst/Solvent) | C₂H₄O₂ | 60.05 | Not applicable |

| Product: this compound | C₁₂H₁₃NO | 187.24 | - |

Note: While a theoretical yield can be calculated based on stoichiometry, an experimentally determined yield for this specific synthesis is not available in the cited literature. The yield of Fischer indole syntheses can vary widely depending on the specific substrates and reaction conditions.

Experimental Protocol: A Representative Fischer Indole Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the synthesis of tetrahydrocarbazoles.[1][2][3]

Materials:

-

(4-Hydroxyphenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol or Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-hydroxyphenyl)hydrazine hydrochloride (1.0 equivalent) and glacial acetic acid. The volume of acetic acid should be sufficient to dissolve the starting material upon heating (e.g., 10-20 mL per gram of hydrazine).

-

Addition of Cyclohexanone: While stirring the mixture, add cyclohexanone (1.0-1.2 equivalents) dropwise to the flask.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol/water or methanol/water mixture, to yield the pure product.[1]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., O-H, N-H, C-H, C=C).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Synthetic Pathway and Workflow

The synthesis of this compound follows the well-established mechanism of the Fischer indole synthesis.[2] The process can be visualized as a multi-step sequence within a single pot.

References

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-5-ol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazol-5-ol derivatives and their analogs, a class of heterocyclic compounds with significant and diverse biological activities. This document details their synthesis, summarizes their quantitative biological data, provides experimental protocols for their evaluation, and visualizes key signaling pathways they modulate.

Core Structure and Therapeutic Potential

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a key pharmacophore found in numerous natural products and synthetic molecules of medicinal importance. The addition of a hydroxyl group at the 5-position, creating this compound, and further derivatization have led to the discovery of potent agents with a wide range of therapeutic applications. These include antibacterial, anticancer, antiviral, and anti-Alzheimer's disease activities. The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity and pharmacokinetic properties.

Synthesis of the Tetrahydrocarbazole Core

The fundamental synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole core is the Fischer indole synthesis. This reaction involves the condensation of a phenylhydrazine with a cyclohexanone derivative under acidic conditions.

A general experimental protocol for the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole is as follows:

Protocol 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole [1]

-

Reactants:

-

Phenylhydrazine (0.1 mol)

-

Cyclohexanone (0.12 mol)

-

Glacial acetic acid (40 ml)

-

-

Procedure:

-

A mixture of cyclohexanone and glacial acetic acid is heated.

-

Redistilled phenylhydrazine is added dropwise to the heated mixture over a period of 30 minutes.

-

The reaction mixture is then refluxed on a water bath for an additional 30 minutes.

-

After reflux, the mixture is poured into ice-cold water with continuous stirring.

-

The resulting brown solid is separated by filtration and washed repeatedly with water.

-

The crude product is recrystallized from methanol in the presence of a small amount of decolorizing carbon to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.

-

For the synthesis of the specific this compound, a substituted phenylhydrazine, (4-hydroxyphenyl)hydrazine, would be used in a similar Fischer indole synthesis with cyclohexanone.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for various analogs across different therapeutic areas.

Anticancer Activity

Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Carbazole Derivative 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 | [2] |

| Carbazole Derivative 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 | [2] |

| Coumarin-carbazole pyrazoline 4a | HeLa (Cervical) | 12.59 | [3] |

| Coumarin-carbazole pyrazoline 7b | HeLa (Cervical) | 11.26 | [3] |

Antibacterial and Antifungal Activity

N-substituted carbazole derivatives have shown promising antimicrobial activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-triazole moiety derivative | C. albicans | 2-4 | [4] |

| Imidazole moiety derivative | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | [4] |

| Pyrimidine carbazole derivative | C. albicans, A. fumigatus | 8.7-10.8 | [4] |

| Pyrimidine carbazole derivative | S. aureus, B. subtilis, E. coli | 1.1-10.3 | [4] |

Acetylcholinesterase (AChE) Inhibition

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as potential agents for the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase.

Further research is needed to provide specific IC50 values for this compound derivatives in this table.

Antiviral Activity

A novel class of 2,3,4,9-tetrahydro-1H-carbazole derivatives has been identified as non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. One analog displayed an IC50 of 550 nM against the HCV NS5B enzyme.[5]

Key Signaling Pathways

CpxRA Two-Component System (Antibacterial Activity)

The CpxRA two-component system is a key signaling pathway in many Gram-negative bacteria that responds to envelope stress. Some 2,3,4,9-tetrahydro-1H-carbazole derivatives exert their antibacterial effect by inhibiting the phosphatase activity of CpxA, leading to an accumulation of phosphorylated CpxR (CpxR-P).[6][7] This, in turn, upregulates genes involved in membrane repair and downregulates virulence factors, ultimately attenuating the bacteria.[6][7]

AMPK Signaling Pathway (Hypoglycemic Effect)

Certain aza-tetrahydrocarbazole derivatives have been shown to exhibit hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that, when activated, enhances glucose uptake and utilization while inhibiting glucose production, making it a therapeutic target for type 2 diabetes.

Experimental Protocols for Biological Assays

Protocol 2: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[9]

-

Incubate the plate at 37°C for 1.5 to 4 hours, allowing the MTT to be metabolized to formazan crystals by viable cells.[9]

-

Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Incubate with shaking for 15 minutes at 37°C.[9]

-

Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining AChE activity.[10]

-

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Phosphate buffer (pH 7.5-8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

This compound derivatives (test inhibitors)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 50 µL of AChE solution (0.25 U/mL in phosphate buffer) to each well.[11]

-

Add 50 µL of the test compound solution at various concentrations to the wells.[11]

-

Incubate the plate at room temperature for 30 minutes.[11]

-

To initiate the reaction, add 100 µL of a substrate solution containing ATCI and DTNB to each well.[11]

-

Immediately measure the absorbance at 405 nm or 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value of the compound.

-

Structure-Activity Relationships (SAR)

The biological activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring system.

-

For antibacterial activity (CpxA phosphatase inhibitors):

-

The primary amine at the 1-position is crucial for both target engagement and permeation into bacterial cells.[6]

-

The (R) stereochemistry at the primary amine is required for optimal activity.[12]

-

The indole core is essential for activity, as deconstruction of the B-ring leads to inactive compounds.[12]

-

The A-ring is amenable to functionalization, providing an avenue for optimizing the potency of this class of compounds.[12]

-

-

General Observations:

-

The presence of oxygenated substituents on the carbazole ring system has been noted to increase biological activity.[1]

-

Conclusion and Future Directions

The this compound scaffold and its analogs represent a privileged structure in medicinal chemistry with a broad spectrum of demonstrated biological activities. The synthetic accessibility of this core allows for extensive derivatization and optimization of its pharmacological properties.

Future research in this area should focus on:

-

Expanding the library of derivatives with diverse substitutions to further explore the structure-activity relationships for various biological targets.

-

Conducting in-depth mechanistic studies to elucidate the precise molecular interactions with their biological targets.

-

Optimizing the pharmacokinetic profiles of lead compounds to improve their drug-like properties.

-

Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models of disease.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.

References

- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 2,3,4,9-tetrahydro-1H-carbazole and 1,2,3,4-tetrahydro-cyclopenta[b]indole derivatives as non-nucleoside inhibitors of hepatitis C virus NS5B RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of CpxRA as a Therapeutic Target for Uropathogenic Escherichia coli Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Tetrahydrocarbazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocarbazole (THC), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic derivatives. The unique structural features of the tetrahydrocarbazole nucleus, comprising a fused indole and cyclohexane ring, provide a versatile template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of tetrahydrocarbazole compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and hypoglycemic properties. Detailed experimental methodologies, quantitative activity data, and visual representations of key mechanisms and workflows are presented to serve as a valuable resource for researchers and drug development professionals in this field.

Anticancer Activity

Tetrahydrocarbazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multi-targeted, encompassing the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| THC-1 | Jurkat (Leukemia) | 1.44 ± 0.09 | Doxorubicin | - |

| U937 (Lymphoma) | 1.77 ± 0.08 | Doxorubicin | - | |

| HCT-116 (Colon) | 6.75 ± 0.08 | Doxorubicin | - | |

| THC-2 | MCF-7 (Breast) | 7.24 nM | Doxorubicin | >10 µM |

| THC-3 | A-549 (Lung) | - | Doxorubicin | - |

| THC-4g | HCT117 (Colon) | 1.09 | Cisplatin | - |

| HepG2 (Liver) | 66.82 | Cisplatin | - |

Note: The specific structures of the proprietary compounds listed (e.g., THC-1, THC-2, etc.) are detailed in the cited literature. This table is for comparative purposes.

Key Anticancer Mechanisms

Several tetrahydrocarbazole derivatives exert their anticancer effects through multiple mechanisms. A notable example is the simultaneous inhibition of topoisomerases, tubulin polymerization, and Epidermal Growth Factor Receptor (EGFR).

Spectroscopic Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of the parent compound, 2,3,4,9-Tetrahydro-1H-carbazole, and related hydroxylated derivatives. Furthermore, this guide presents standardized experimental protocols for the acquisition of these spectra, serving as a practical resource for researchers engaged in the synthesis and characterization of novel carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The tetrahydrocarbazole scaffold, in particular, is a key pharmacophore found in various therapeutic agents. The introduction of a hydroxyl group on the aromatic ring, as in this compound, can significantly influence the molecule's biological activity, solubility, and metabolic profile. Accurate spectroscopic characterization is paramount for the unambiguous identification and purity assessment of such compounds in drug discovery and development pipelines. This guide aims to provide a predictive framework for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 2,3,4,9-Tetrahydro-1H-carbazole and the expected influence of a hydroxyl substituent at the C-5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |

| ~8.0 - 9.0 | br s | 1H | N-H (9-H) | Chemical shift can be variable and concentration-dependent. |

| ~6.5 - 7.2 | m | 3H | Ar-H | Aromatic protons on the benzene ring. |

| ~4.5 - 5.5 | br s | 1H | Ar-OH | Phenolic proton, may exchange with D₂O. |

| ~2.6 - 2.8 | t | 2H | C-1-H₂ | |

| ~2.4 - 2.6 | t | 2H | C-4-H₂ | |

| ~1.8 - 2.0 | m | 4H | C-2-H₂, C-3-H₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~150 - 155 | C-5 | Carbon bearing the hydroxyl group, significantly deshielded. |

| ~135 - 140 | C-9a | Quaternary carbon at the fusion of the pyrrole and benzene rings. |

| ~125 - 130 | C-4a | Quaternary carbon at the fusion of the cyclohexane and pyrrole rings. |

| ~110 - 125 | Ar-C | Aromatic carbons. |

| ~105 - 110 | C-5a | Quaternary carbon adjacent to the hydroxyl-bearing carbon. |

| ~20 - 30 | C-1, C-2, C-3, C-4 | Aliphatic carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (phenolic) and N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| ~1260 - 1000 | Strong | C-O stretch (phenol) and C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 187 | [M]⁺, Molecular ion |

| 170 | [M-OH]⁺ or [M-NH₃]⁺ |

| 158 | Loss of ethylene from the tetrahydrocarbazole ring |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

To confirm the presence of the -OH and -NH protons, a D₂O exchange experiment can be performed.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans will be required compared to ¹H NMR.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State : The sample can be analyzed as a KBr (potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition :

-

Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system, or a direct-infusion ESI (Electrospray Ionization) or EI (Electron Ionization) source.

-

Sample Preparation :

-

GC-MS : The sample should be sufficiently volatile and thermally stable. Dissolve a small amount in a volatile organic solvent.

-

LC-MS : Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

-

Data Acquisition :

-

EI (for GC-MS) : This is a hard ionization technique that will likely produce significant fragmentation, which can be useful for structural elucidation.

-

ESI (for LC-MS) : This is a soft ionization technique that will likely produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is useful for determining the molecular weight.

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the current literature, this technical guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided general experimental protocols offer a solid starting point for researchers aiming to synthesize and characterize this and other related carbazole derivatives. The combination of predictive data and standardized methodologies presented herein is intended to facilitate the efficient and accurate structural elucidation of novel compounds in the field of medicinal chemistry.

In-Depth Technical Guide: The Mechanism of Action of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-5-ol, a member of the pharmacologically significant tetrahydrocarbazole family. While direct, in-depth studies on this specific molecule are limited, this document synthesizes available data on closely related analogs to propose a likely mechanism centered on the modulation of serotonin receptors. The tetrahydrocarbazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. This guide will delve into the hypothesized interaction with serotonin receptors, present available quantitative data for analogous compounds, detail relevant experimental protocols, and visualize the proposed signaling pathways.

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a key structural motif found in numerous biologically active compounds. Its rigid, tricyclic structure provides a versatile scaffold for the development of novel therapeutics. Derivatives of this core have been investigated for a wide range of applications:

-

Neurodegenerative Diseases: Certain derivatives have been explored as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

-

Infectious Diseases: Researchers have designed tetrahydrocarbazole analogs as inhibitors of bacterial efflux pumps like AcrB to combat multidrug resistance, and as non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

-

Oncology: The planar nature of the carbazole ring system has led to investigations into its potential for DNA intercalation, a mechanism of action for some anticancer agents. The presence of an oxygenated substituent, such as the hydroxyl group in this compound, has been suggested to enhance biological activity.

-

Central Nervous System (CNS) Disorders: A significant body of research points to the interaction of tetrahydrocarbazole derivatives with various G-protein coupled receptors (GPCRs) in the CNS, most notably serotonin (5-HT) receptors.

Hypothesized Mechanism of Action: Modulation of Serotonin Receptors

Based on the pharmacological profile of structurally related tetrahydrocarbazole derivatives, the primary hypothesized mechanism of action for This compound is the modulation of serotonin (5-HT) receptors. The indole-like core of the tetrahydrocarbazole structure bears a strong resemblance to the endogenous ligand serotonin, making it a plausible candidate for interaction with 5-HT receptors.

Several studies have demonstrated that tetrahydrocarbazole derivatives can act as potent ligands for various 5-HT receptor subtypes, including 5-HT₆ and 5-HT₇ receptors, often exhibiting antagonist properties. Antagonism of these receptors is of significant interest for the treatment of cognitive disorders, depression, and anxiety.

The hydroxyl group at the 5-position of the carbazole nucleus is particularly noteworthy. This substitution is analogous to the 5-hydroxy group of serotonin itself, which is a critical determinant for binding to its receptors. It is therefore highly probable that this hydroxyl group in this compound plays a crucial role in its binding affinity and selectivity for specific 5-HT receptor subtypes.

Quantitative Data for Tetrahydrocarbazole Analogs

While specific quantitative data for this compound is not available in the current literature, the following table summarizes the binding affinity and functional activity of a representative tetrahydrocarbazole derivative at the human 5-HT₆ receptor. This data provides a quantitative context for the potential potency of this class of compounds.

| Compound | Target | Assay Type | Ki (nM) | Functional Activity | pA₂ | Reference |

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | Human 5-HT₆ Receptor | Radioligand Binding | 29 | Antagonist | 7.0 | [1] |

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. pA₂ is a measure of the potency of an antagonist.

Proposed Signaling Pathway

The 5-HT₆ receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand serotonin, couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). As a hypothesized antagonist, this compound would bind to the 5-HT₆ receptor but fail to elicit a conformational change leading to Gs protein activation. By occupying the binding site, it would competitively inhibit the binding of serotonin, thereby preventing the downstream signaling cascade.

Caption: Proposed antagonistic mechanism of this compound at the 5-HT₆ receptor.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the interaction of compounds like this compound with serotonin receptors.

Serotonin Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT receptor of interest (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-LSD for 5-HT₆ receptors) at a concentration near its Kd value. A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]

cAMP Functional Assay (Antagonist Mode)

This assay determines the functional effect of a compound on Gs-coupled receptors like the 5-HT₆ receptor by measuring changes in intracellular cAMP levels.

Caption: General workflow for a cAMP functional assay in antagonist mode.

Detailed Methodology:

-

Cell Plating: Cells expressing the target 5-HT receptor are plated in a 96-well or 384-well plate and allowed to adhere overnight.

-

Antagonist Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added at a concentration that elicits a submaximal response (typically EC₈₀) and incubated for a defined period.

-

cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[3][4]

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced increase in cAMP is quantified. The data is fitted to a dose-response curve to determine the IC₅₀ or pA₂ value, which represents the potency of the antagonist.[3]

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis based on the extensive research into the tetrahydrocarbazole scaffold points towards the modulation of serotonin receptors. The structural similarity to serotonin, particularly the presence of the 5-hydroxy group, suggests a potential for high-affinity binding and functional antagonism at specific 5-HT receptor subtypes, such as 5-HT₆.

To validate this hypothesis and fully elucidate the mechanism of action, the following future studies are recommended:

-

In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of serotonin receptor subtypes to determine its binding affinity and selectivity profile.

-

Functional Assays: Characterization of the compound as an agonist, antagonist, or inverse agonist at the identified target receptors using functional assays such as cAMP measurement or calcium flux assays.

-

In Vivo Studies: Evaluation of the compound's efficacy in relevant animal models of CNS disorders, such as cognitive impairment or anxiety, to correlate its in vitro activity with a physiological response.

-

Structural Biology: Co-crystallization of the compound with its target receptor to understand the molecular basis of its binding and to guide the design of more potent and selective analogs.

The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics targeting the serotonergic system. The insights provided in this guide offer a foundational framework for guiding future research and development efforts in this area.

References

- 1. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor binding assay [bio-protocol.org]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Novel Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and recent advancements in the discovery and isolation of novel carbazole alkaloids. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document details the extraction, purification, and characterization of these promising bioactive compounds, along with their mechanisms of action and potential therapeutic applications.

Introduction to Carbazole Alkaloids

Carbazole alkaloids are a class of heterocyclic aromatic compounds characterized by a carbazole nucleus. They are predominantly found in plants of the Rutaceae family, particularly in the genus Murraya. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. The unique structural features of carbazole alkaloids make them attractive scaffolds for the development of new therapeutic agents.

Experimental Protocols

Extraction of Carbazole Alkaloids from Plant Material

The initial step in the discovery of novel carbazole alkaloids is the extraction of crude material from the plant source, commonly the leaves, stem bark, or roots of Murraya species.

Protocol: Soxhlet Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Murraya koenigii) at room temperature and then grind it into a coarse powder.

-

Defatting: To remove nonpolar constituents like fats and waxes, the powdered plant material is first extracted with a nonpolar solvent such as petroleum ether using a Soxhlet apparatus for 24-48 hours.

-

Alkaloid Extraction: The defatted plant material is then subjected to a second round of Soxhlet extraction with a more polar solvent, typically methanol or ethanol, for 48-72 hours to extract the alkaloids.

-

Concentration: The resulting alcoholic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction (Optional): For a more targeted extraction of alkaloids, the crude extract can be subjected to an acid-base extraction. The extract is dissolved in a dilute acid (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The pH of the aqueous layer is then adjusted to basic (pH 9-10) with a base (e.g., NH4OH), which deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted with an immiscible organic solvent like chloroform or dichloromethane.

Isolation and Purification of Novel Carbazole Alkaloids

The crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are employed for the isolation and purification of individual carbazole alkaloids.

Protocol: Column Chromatography

-

Stationary Phase: A glass column is packed with a suitable adsorbent, most commonly silica gel (60-120 or 230-400 mesh) or alumina, slurried in a nonpolar solvent.

-

Sample Loading: The crude extract is adsorbed onto a small amount of the stationary phase and loaded onto the top of the prepared column.

-

Elution: A gradient elution is typically performed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection: The eluate is collected in fractions, and the composition of each fraction is monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Fractions with similar TLC profiles are pooled together and concentrated.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is utilized.

-

Column: A reversed-phase C18 column is commonly used for the separation of carbazole alkaloids.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is a typical mobile phase.

-

Detection: A UV detector is used for monitoring the elution of compounds, as the aromatic nature of carbazole alkaloids leads to strong UV absorbance.

-

Fraction Collection: The peaks corresponding to individual compounds are collected for further analysis.

Structure Elucidation of Novel Carbazole Alkaloids

The precise chemical structure of a newly isolated carbazole alkaloid is determined using a combination of spectroscopic techniques.

Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for assembling the final structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry of the molecule.

-

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., N-H, C=O, O-H).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and the extent of conjugation in the molecule, which is characteristic of the carbazole chromophore.

Quantitative Data on Novel Carbazole Alkaloids

The biological activity of newly discovered carbazole alkaloids is quantified to assess their therapeutic potential. The following tables summarize the cytotoxic activities of some recently isolated novel carbazole alkaloids.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Murrayatanine-A | HL-60 | < 20 | [1] |

| Murrayatanine-A | HeLa | < 20 | [1] |

| Murrastinine-C | HL-60 | < 20 | [1] |

| Murrastinine-C | HeLa | < 20 | [1] |

| Mahanine | MCF-7 | 6.00 | [2] |

| Mahanine | P388 | 7.01 | [2] |

| Mahanine | HeLa | 2.83 | [2] |

| Mahanimbicine | MCF-7 | 17.00 | [2] |

| Mahanimbicine | P388 | 18.31 | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of novel carbazole alkaloids from a plant source.

Signaling Pathway

Several carbazole alkaloids have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a known target for some carbazole alkaloids, such as mahanine.[3][4]

Conclusion

The discovery and isolation of novel carbazole alkaloids represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize these complex natural products. Continued research into the biological activities and mechanisms of action of novel carbazole alkaloids is essential for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,9-Tetrahydro-1H-carbazol-5-ol is a heterocyclic organic compound belonging to the tetrahydrocarbazole class.[1][2][3][4] Molecules of this class are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic derivatives exhibiting a range of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[2][5] The physicochemical properties of a drug candidate, such as its solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, with a focus on its solubility and stability. It is intended to be a valuable resource for researchers and drug development professionals working with this and similar chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and should be confirmed by experimental analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | PubChem[1] |

| Molecular Weight | 187.24 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. While experimental solubility data for this compound in various solvents is not available, this section outlines the methodologies to determine its solubility profile.

Predicted Solubility

Due to the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. Various in silico tools and machine learning algorithms are available for predicting aqueous and organic solvent solubility.[6][7][8][9][10][11][12][13][14][15] These predictions are based on the molecule's structural features and physicochemical properties. It is important to note that these are theoretical values and must be experimentally verified.

Experimental Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound from a DMSO stock solution.[16][17][18][19][20]

Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 200 µM to 1.56 µM).

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate, followed by the addition of 98 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility.

-

Data Analysis: Plot the turbidity/absorbance against the compound concentration to determine the solubility limit.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by adding an excess of the solid compound to a solvent.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility in the respective solvent at the specified temperature.

Stability

Evaluating the chemical stability of a drug candidate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are designed to understand how a compound degrades under various environmental conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its decomposition.[21][22][23][24][25] This helps in identifying potential degradation products and establishing stability-indicating analytical methods.

Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Expose the compound to the following stress conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Characterize the major degradation products using LC-MS/MS and NMR if necessary.

-

Data Analysis: Calculate the percentage of degradation and identify the degradation pathways.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of a drug product.[26][27][28][29][30]

Protocol: ICH-Compliant Long-Term Stability Study

-

Batch Selection: Use at least three representative batches of the drug substance.

-

Storage Conditions: Store the samples in controlled environment chambers under the following conditions as per ICH guidelines (select appropriate conditions based on the intended market):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term and 0, 3, 6 months for accelerated).

-

Analytical Tests: Perform a battery of tests at each time point, including:

-

Appearance

-

Assay and Purity (by a stability-indicating HPLC method)

-

Degradation products

-

Moisture content

-

Physical properties (e.g., melting point, particle size)

-

-

Data Evaluation: Analyze the data to determine the rate of change of various parameters and establish the retest period or shelf life.

Potential Signaling Pathway Involvement (Hypothetical)

While the specific biological targets of this compound are not well-defined in the literature, many carbazole derivatives have been investigated for their anticancer properties.[2] A common mechanism for anticancer agents involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

The following diagram illustrates a hypothetical scenario where a tetrahydrocarbazole derivative could potentially exert its anticancer effects by inhibiting a key kinase in this pathway.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the outlined protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation and long-term stability studies, offer a robust starting point for its comprehensive physicochemical characterization. The successful development of any new chemical entity as a therapeutic agent relies on a thorough understanding of these fundamental properties. The methodologies described herein are aligned with industry standards and regulatory expectations, providing a solid foundation for advancing the research and development of this and other promising tetrahydrocarbazole derivatives.

References

- 1. This compound | C12H13NO | CID 13662596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]

- 7. d-nb.info [d-nb.info]

- 8. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. Tools-Computational Pharmaceutics Group [computpharm.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. communities.springernature.com [communities.springernature.com]

- 14. Computational methodology for solubility prediction: Application to the sparingly soluble solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. enamine.net [enamine.net]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. pharmtech.com [pharmtech.com]

- 23. ijisrt.com [ijisrt.com]

- 24. lubrizolcdmo.com [lubrizolcdmo.com]

- 25. Forced Degradation Studies - STEMart [ste-mart.com]

- 26. japsonline.com [japsonline.com]

- 27. humiditycontrol.com [humiditycontrol.com]

- 28. fda.gov [fda.gov]

- 29. gmpsop.com [gmpsop.com]

- 30. www3.paho.org [www3.paho.org]

Commercial Suppliers and Technical Profile of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol: A Guide for Researchers

This technical guide provides a comprehensive overview of 2,3,4,9-Tetrahydro-1H-carbazol-5-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, physicochemical properties, a proposed synthesis protocol, and its role in the development of the beta-blocker, Carvedilol.

Commercial Availability

This compound is available from several chemical suppliers. The table below summarizes the offerings from prominent vendors. Researchers are advised to consult the suppliers directly for the most current information on purity, availability, and pricing.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Santa Cruz Biotechnology (SCBT) | 5-Hydroxy-2,3,4,9-tetrahydrocarbazole | 35618-96-3 | C₁₂H₁₃NO | 187.24 | Intermediate in the preparation of Vindoline analogues and Carvedilol derivatives.[1] |

| EvitaChem | This compound | 35618-96-3 | C₁₂H₁₃NO | 187.24 | For research use only.[2] |

| BLDpharm | This compound | 35618-96-3 | C₁₂H₁₃NO | 187.24 | NMR, HPLC, and LC-MS documentation available.[3] |

Physicochemical and Computed Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily sourced from computational chemistry databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | PubChem[4] |

| Molecular Weight | 187.24 g/mol | PubChem[4] |

| IUPAC Name | 6,7,8,9-tetrahydro-5H-carbazol-4-ol | PubChem[4] |

| CAS Number | 35618-96-3 | PubChem[4] |

| XLogP3 | 2.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |